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Compound of Interest

Compound Name: 2-Isopropoxyethanamine

Cat. No.: B1332123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Isopropoxyethanamine, a primary amine and ether. Due to the limited availability of

experimentally derived public data for this specific compound, this document focuses on

predicted values derived from established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended

to assist researchers in the identification, characterization, and quality control of 2-
Isopropoxyethanamine.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-
Isopropoxyethanamine. These predictions are based on the analysis of its chemical structure

and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The proton NMR spectrum of 2-Isopropoxyethanamine is expected to exhibit five distinct

signals corresponding to the different proton environments in the molecule.
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Signal
Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment

a ~1.1 Doublet 6H -CH(CH₃)₂

b ~1.5 (broad) Singlet 2H -NH₂

c ~2.8 Triplet 2H -CH₂-NH₂

d ~3.4 Triplet 2H -O-CH₂-

e ~3.6 Septet 1H -CH(CH₃)₂

¹³C NMR (Carbon NMR)

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four

unique carbon environments.

Signal Chemical Shift (δ, ppm) Assignment

1 ~22 -CH(CH₃)₂

2 ~42 -CH₂-NH₂

3 ~70 -O-CH₂-

4 ~72 -CH(CH₃)₂

Infrared (IR) Spectroscopy
The IR spectrum of 2-Isopropoxyethanamine will likely display characteristic absorption

bands for its primary amine and ether functional groups.
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Wavenumber (cm⁻¹) Intensity Vibration Functional Group

3380 - 3300
Medium, Sharp (two

bands)
N-H Stretch Primary Amine

2970 - 2850 Strong C-H Stretch Alkyl

1620 - 1560 Medium N-H Bend (Scissoring) Primary Amine

1470 - 1450 Medium C-H Bend Alkyl

1130 - 1085 Strong
C-O-C Stretch

(asymmetric)
Ether

850 - 750 Broad, Medium N-H Wag Primary Amine

Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-Isopropoxyethanamine is expected to show a

molecular ion peak and several characteristic fragment ions.

m/z
Relative Intensity

(%)

Proposed Fragment

Ion
Notes

103 Moderate [C₅H₁₃NO]⁺ Molecular Ion (M⁺)

88 High [M - CH₃]⁺
Loss of a methyl

group

72 Low [M - OCH(CH₃)₂]⁺
Cleavage of the ether

bond

58 Moderate [CH₂=NHCH₂CH₂]⁺
Rearrangement and

fragmentation

44 High [CH₂=NH₂]⁺

Alpha-cleavage,

characteristic of

primary amines

43 Moderate [CH(CH₃)₂]⁺ Isopropyl cation
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Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data described

above. These protocols are suitable for a liquid sample of 2-Isopropoxyethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2-Isopropoxyethanamine.

Materials:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated chloroform (CDCl₃)

Tetramethylsilane (TMS) as an internal standard

2-Isopropoxyethanamine sample

Pipettes and vials

Procedure:

Sample Preparation:

Dissolve approximately 10-20 mg of 2-Isopropoxyethanamine in ~0.6 mL of CDCl₃ in a

clean, dry vial.

Add a small drop of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 8-16 scans.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to

achieve a good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Identify the multiplicity of the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 2-Isopropoxyethanamine.

Materials:

Fourier Transform Infrared (FTIR) spectrometer
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Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

2-Isopropoxyethanamine sample

Pipette

Procedure (Thin Film Method):

Sample Preparation:

Place a single drop of liquid 2-Isopropoxyethanamine onto the surface of a clean, dry

salt plate.

Carefully place a second salt plate on top, spreading the liquid into a thin film.

Instrument Setup:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Spectrum Acquisition:

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Objective: To obtain the electron ionization mass spectrum of 2-Isopropoxyethanamine.

Materials:
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Mass spectrometer with an electron ionization (EI) source (e.g., a GC-MS system)

Direct insertion probe or a gas chromatograph for sample introduction

2-Isopropoxyethanamine sample

Volatile solvent (e.g., methanol or dichloromethane) if using GC introduction

Procedure (Direct Infusion):

Sample Preparation:

Dissolve a small amount of 2-Isopropoxyethanamine in a volatile solvent to a

concentration of approximately 1 µg/mL.

Instrument Setup:

Set the EI source to a standard electron energy of 70 eV.

Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine,

PFTBA).

Spectrum Acquisition:

Introduce the sample into the ion source via a direct infusion pump at a low flow rate.

Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

Data Processing:

Identify the molecular ion peak.

Analyze the fragmentation pattern and identify the major fragment ions.

Compare the observed spectrum with predicted fragmentation patterns.[1][2]

Visualization of Analytical Workflow
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a liquid organic compound such as 2-Isopropoxyethanamine.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Conclusion

2-Isopropoxyethanamine
(Liquid Sample)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
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Mass Spectrometry
(EI-MS)

NMR Data Processing:
- Fourier Transform

- Phasing & Baseline Correction
- Chemical Shift Referencing

- Integration & Multiplicity Analysis

IR Data Processing:
- Background Subtraction

- Peak Picking & Assignment

MS Data Processing:
- Mass Calibration

- Molecular Ion Identification
- Fragmentation Pattern Analysis

Structural Elucidation &
Confirmation of

2-Isopropoxyethanamine
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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